molecular formula C14H18N2O3 B7592159 Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate

Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate

Cat. No. B7592159
M. Wt: 262.30 g/mol
InChI Key: ZLGGJOWEKWQVHW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate, also known as MMBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMBA belongs to the class of pyrrolidine carboxamides, and it is a derivative of the natural product, swainsonine.

Scientific Research Applications

Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines. Additionally, Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate involves the inhibition of certain enzymes, including alpha-mannosidase II and Golgi alpha-mannosidase II. These enzymes are involved in the processing of glycoproteins, which are important for the growth and proliferation of cancer cells. By inhibiting these enzymes, Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate disrupts the glycosylation of certain proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate inhibits the growth and proliferation of cancer cells, while in vivo studies have shown that Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate can inhibit the growth of tumor xenografts in mice. Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate has also been shown to inhibit the production of certain inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate has been shown to inhibit the replication of certain viruses, indicating that it may have antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate. One area of interest is the development of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate, which may lead to the discovery of new therapeutic targets. Furthermore, the potential use of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate as an antiviral agent requires further investigation, as it may have applications in the treatment of viral infections. Overall, Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate has significant potential for the development of new therapies for cancer and other diseases, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate involves the reaction of 4-methylbenzoyl chloride with pyrrolidine-1-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate. The synthesis of Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-3-5-11(6-4-10)13(17)15-12-7-8-16(9-12)14(18)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGGJOWEKWQVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate

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